J-104132 -

J-104132

Catalog Number: EVT-1592706
CAS Number:
Molecular Formula: C31H33NO7
Molecular Weight: 531.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

J-104132, also known as L-753,037, is a potent and selective antagonist of endothelin receptors, specifically the ETA and ETB subtypes. This compound is notable for its high affinity and oral bioavailability, making it a valuable pharmacological tool for studying endothelin-related pathophysiology. Endothelin is a peptide that plays a critical role in various cardiovascular and renal functions, and its receptors are implicated in conditions such as hypertension and heart failure.

Source

J-104132 was developed as part of research into endothelin receptor antagonists and has been extensively studied in preclinical models. The compound has shown promise in various pharmacological studies, particularly in assessing its effects on vascular responses and potential therapeutic applications in cardiovascular diseases .

Classification

J-104132 falls under the category of endothelin receptor antagonists, which are compounds designed to inhibit the action of endothelin peptides by blocking their receptors. This classification is crucial for understanding its therapeutic potential, particularly in treating diseases characterized by excessive endothelin activity.

Synthesis Analysis

Methods

The synthesis of J-104132 involves several chemical reactions that lead to the formation of its complex molecular structure. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of key intermediates: This involves creating specific functional groups that are essential for the final structure.
  2. Cyclization reactions: These reactions help form the cyclopenteno[1,2-b]pyridine core that is characteristic of J-104132.
  3. Final modifications: Additional steps are taken to introduce substituents that enhance the compound's receptor binding affinity.

Technical Details

The synthesis may utilize techniques such as:

  • Refluxing: To facilitate reactions that require elevated temperatures.
  • Chromatographic purification: To isolate the desired product from by-products.
  • Spectroscopic methods: Such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
Molecular Structure Analysis

Structure

J-104132 has a complex molecular structure characterized by:

  • A cyclopenteno[1,2-b]pyridine core.
  • Multiple functional groups including butyl, methoxyphenyl, and carboxylic acid moieties.

Data

The molecular formula of J-104132 is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 338.35 g/mol. The detailed structural representation can be derived from advanced computational chemistry methods or crystallography studies.

Chemical Reactions Analysis

Reactions

J-104132 undergoes several key chemical reactions relevant to its pharmacological activity:

  1. Binding interactions: It competitively binds to ETA and ETB receptors, inhibiting their activation by endogenous endothelins.
  2. Metabolic transformations: The compound may be subject to metabolic processes which can affect its bioavailability and efficacy.

Technical Details

Studies have demonstrated that J-104132 exhibits reversible binding characteristics, making it an effective antagonist in both in vitro and in vivo settings. Its inhibition constants (Ki) for ETA and ETB receptors are notably low (0.034 nM and 0.104 nM respectively), indicating high potency .

Mechanism of Action

Process

The mechanism through which J-104132 exerts its effects involves:

  1. Competitive inhibition: By binding to the endothelin receptors without activating them, J-104132 prevents the physiological effects typically induced by endothelin.
  2. Signal transduction interference: The blockade of these receptors disrupts downstream signaling pathways associated with vasoconstriction and cellular proliferation.

Data

In vivo studies show that J-104132 effectively prevents lethal responses to exogenous endothelin administration in animal models, demonstrating its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid compound.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: The compound demonstrates stability under physiological conditions but may undergo epimerization under certain conditions .
  • Reactivity: Reacts with biological targets selectively without significant off-target effects.

Relevant data include an oral bioavailability of approximately 40% in rats, indicating favorable pharmacokinetic properties for potential therapeutic use .

Applications

Scientific Uses

J-104132 is primarily used in research related to:

  • Cardiovascular pharmacology: Investigating the role of endothelin in hypertension and heart failure.
  • Renal physiology: Studying how endothelin affects renal blood flow and function.
  • Therapeutic development: As a lead compound for developing new treatments targeting endothelin-related disorders.

Properties

Product Name

J-104132

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-butyl-7-[2-(2-carboxypropyl)-4-methoxyphenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid

Molecular Formula

C31H33NO7

Molecular Weight

531.6 g/mol

InChI

InChI=1S/C31H33NO7/c1-4-5-6-20-8-10-23-26(18-7-12-24-25(15-18)39-16-38-24)28(31(35)36)27(29(23)32-20)22-11-9-21(37-3)14-19(22)13-17(2)30(33)34/h7-12,14-15,17,26-28H,4-6,13,16H2,1-3H3,(H,33,34)(H,35,36)

InChI Key

IUHMIOAKWHUFKU-UHFFFAOYSA-N

Synonyms

2-butyl-7-(2-((2S)-2-carboxypropyl)-4-methoxyphenyl)-5-(4-methylenedioxyphenyl)cyclopenteno(1,2-b)pyridine-6-carboxylic
J 104132
J-104132
L 753037
L-753,037

Canonical SMILES

CCCCC1=NC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)CC(C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.